3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile
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Overview
Description
3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a piperazine ring substituted with a 3-chlorophenyl group and a propoxypropanenitrile moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenylpiperazine with a suitable alkylating agent to introduce the propoxypropanenitrile group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanol
- 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile
Uniqueness
3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
6269-59-6 |
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Molecular Formula |
C16H22ClN3O |
Molecular Weight |
307.82 g/mol |
IUPAC Name |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propoxy]propanenitrile |
InChI |
InChI=1S/C16H22ClN3O/c17-15-4-1-5-16(14-15)20-10-8-19(9-11-20)7-3-13-21-12-2-6-18/h1,4-5,14H,2-3,7-13H2 |
InChI Key |
LDXZMJSDMMEBOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOCCC#N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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